molecular formula C18H18N2O3S B4883862 2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4883862
M. Wt: 342.4 g/mol
InChI Key: YYJUFGAOJWNKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thienopyrimidine derivatives. It has shown potential as a drug candidate for various medical conditions.

Mechanism of Action

The mechanism of action of 2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes and proteins involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
In animal studies, 2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been found to reduce tumor growth and inflammation. It has also been found to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential as a drug candidate for various medical conditions. However, its mechanism of action is not fully understood, which can be a limitation for further research.

Future Directions

1. Investigating the mechanism of action of 2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one to better understand its potential as a drug candidate.
2. Conducting further animal studies to determine the efficacy and safety of this compound in treating cancer, inflammation, and neurological disorders.
3. Developing new synthetic methods to improve the yield and purity of the compound.
4. Exploring the potential of this compound as a lead compound for the development of new drugs with similar structures and mechanisms of action.
5. Investigating the pharmacokinetics and pharmacodynamics of this compound in humans to determine its potential as a drug candidate.

Synthesis Methods

The synthesis of 2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with allyl bromide in the presence of potassium carbonate to form 4-(allyloxy)-3-methoxybenzaldehyde. This intermediate is then reacted with 2,4-pentanedione and ammonium acetate to form the final product.

Scientific Research Applications

2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has shown potential as a drug candidate for various medical conditions such as cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It also has potential as a neuroprotective agent.

properties

IUPAC Name

2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-5-8-23-13-7-6-12(9-14(13)22-4)16-19-17(21)15-10(2)11(3)24-18(15)20-16/h5-7,9H,1,8H2,2-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJUFGAOJWNKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C3=CC(=C(C=C3)OCC=C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5952499

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.